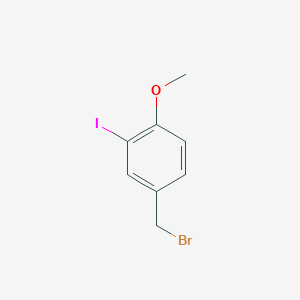

3-Iodo-4-methoxybenzyl bromide

Beschreibung

3-Iodo-4-methoxybenzyl bromide (C₈H₈BrIO) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with iodine at the 3-position and a methoxy group at the 4-position. This compound is structurally significant due to the electron-donating methoxy group and the bulky iodine atom, which influence its reactivity and applications in organic synthesis, particularly in cross-coupling reactions and alkylation processes. Its molecular weight (321.96 g/mol) and polarizable iodine atom make it distinct from simpler benzyl bromide derivatives .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-iodo-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGHGMVOEHPMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxybenzyl bromide typically involves the bromination of 3-Iodo-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid or phosphorus tribromide as brominating agents. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromide group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is also a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Suzuki-Miyaura Coupling: The reaction conditions involve a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.

Coupling Products: The major products are biaryl compounds formed through the coupling of the benzyl bromide with boronic acids.

Wissenschaftliche Forschungsanwendungen

3-Iodo-4-methoxybenzyl bromide finds applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Iodo-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key comparisons with analogous benzyl bromide derivatives are summarized below:

Key Observations:

- Substituent Effects : The iodine atom in this compound provides greater polarizability and steric bulk compared to bromine or nitro groups in similar compounds. This enhances its utility in metal-catalyzed cross-coupling reactions (e.g., with palladium catalysts) .

- Bond Parameters : Structural studies of 2,6-dimethoxybenzyl bromide show that electron-donating substituents lengthen the C–Br bond (1.96 Å vs. 1.89 Å in unsubstituted benzyl bromide) and alter torsion angles (closer to 90°), which may influence reaction pathways .

- Reactivity Trends : The methoxy group in 4-methoxybenzyl bromide facilitates ortho/para-directed reactions, while nitro groups in 4-methoxy-3-nitrobenzyl bromide reduce ring activation, making bromine less labile .

Research Findings and Challenges

- Synthetic Utility : The iodine substituent in this compound offers advantages over bromine in cross-coupling reactions, as demonstrated by higher yields in palladium-catalyzed arylations .

- Stability Issues : Iodine’s susceptibility to photodegradation necessitates storage in dark, cool conditions, unlike bromine analogs .

Biologische Aktivität

3-Iodo-4-methoxybenzyl bromide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom can form strong interactions that facilitate enzyme inhibition or receptor activation. The methoxy group enhances binding through hydrogen bonding, stabilizing the compound's interaction with biological targets .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, making it a potential candidate for therapeutic applications. Notably, studies have shown its effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The presence of electron-withdrawing groups like iodine and methoxy enhances its inhibitory potency .

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cells. The compound exhibited moderate cytotoxicity with an IC50 value of approximately 86 μM against liver cancer cells (WRL-68) .

Table 1: Cytotoxicity of this compound against various cancer cell lines

Case Studies

- Study on Anticancer Properties : A study exploring the structure-activity relationship (SAR) of various halogenated compounds found that this compound demonstrated significant anticancer activity in vitro, particularly against breast cancer cell lines . This study highlighted the importance of the methoxy group in enhancing biological activity.

- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and AChE. Molecular docking simulations revealed that the compound forms favorable interactions with the active site of AChE, leading to effective inhibition .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| Iodination | NIS, H₂SO₄ | DCM | 0–25°C | 12–24 h |

| Bromination | PBr₃ | Dry DCM | Reflux | 4–6 h |

Basic: How should researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

Purification:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution, 9:1 to 4:1) to isolate the product.

- Recrystallization : Ethanol or diethyl ether at low temperatures (0–5°C) improves crystalline purity.

Analytical Validation:

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.5 ppm for CH₂Br, δ ~3.8 ppm for OCH₃) .

- HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents .

- Elemental Analysis : Verify iodine and bromine content .

Basic: What are the critical stability and storage guidelines for this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation via hydrolysis or light-induced decomposition .

- Stability Tests :

- Monitor decomposition monthly using TLC or HPLC.

- Avoid prolonged exposure to moisture; use molecular sieves in storage containers .

Advanced: How can researchers optimize reaction yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:

Mechanistic Insights :

- The electron-withdrawing methoxy and iodine groups activate the benzyl bromide for SN2 reactions.

- Optimization Strategies :

Q. Table 2: Example Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| Solvent | DMF |

| Catalyst | TBAB (5 mol%) |

Advanced: How to resolve contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

Experimental Replication : Reproduce synthesis and purification methods from conflicting sources.

Advanced Characterization :

- DSC/TGA : Accurately determine melting points and decomposition temperatures.

- Solubility Tests : Use standardized solvents (e.g., DMSO, EtOH) under controlled temperatures.

Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 3-bromo-4-methoxybenzyl bromide, bp 152°C ).

Advanced: What strategies mitigate side reactions (e.g., hydrolysis) during synthesis?

Methodological Answer:

- Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Additives : Incorporate scavengers (e.g., molecular sieves) to trap water.

- Low-Temperature Quenching : Halt reactions at –78°C to minimize hydrolysis post-bromination .

Advanced: How is this compound utilized in multistep organic syntheses (e.g., drug intermediates)?

Methodological Answer:

- Cross-Coupling Reactions : Serve as an electrophilic partner in Suzuki-Miyaura couplings to introduce methoxy-iodo-benzyl motifs.

- Protecting Groups : The benzyl bromide can act as a transient protecting group for alcohols or amines .

- Case Study : Synthesis of kinase inhibitors via sequential substitution and cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.